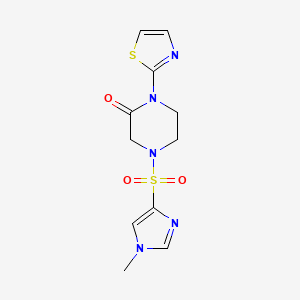

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- The interaction of 4-oxobutanoic acids with binucleophiles leads to the formation of various heterocyclic compounds. For example, the reaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents such as 2-(aminophenyl)methanol results in the synthesis of benzopyrroloxazine derivatives. Quantum-chemical calculations indicate that the amino group in the (2-aminophenyl)methanol molecule exhibits higher nucleophilicity compared to the hydroxyl group, suggesting its higher likelihood of initiating nucleophilic attack on electrophilic centers in substrates like 4-oxobutanoic acids (Amalʼchieva et al., 2022).

Applications in Organic Chemistry

- Furan derivatives, like the 2-((Furan-2-ylmethyl)amino) compound, have been used in the Diels–Alder reaction, a method for preparing substituted anilines. These reactions proceed with high regioselectivity, which is important in organic synthesis for creating complex molecules with specific structural configurations (Padwa et al., 1997).

Pharmaceutical and Polymer Applications

- The enzymatic synthesis of biobased polyesters has been explored using furan derivatives. Enzymatic polymerization of compounds like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by specific enzymes such as Candida antarctica Lipase B results in novel biobased furan polyesters. These furan-based polyesters demonstrate potential in creating eco-friendly materials (Jiang et al., 2014).

Material Science

- Furan derivatives show potential in material science, particularly in the development of new materials with specific properties. For example, the study of solvatochromism, crystallochromism, and the solid-state structures of aromatic amino ketones containing furan rings has provided insights into molecular interactions in different environments. These studies are crucial for designing materials with tailored optical and electronic properties (El-Sayed et al., 2003).

Propiedades

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-10-7-11(19)4-5-13(10)18-15(20)8-14(16(21)22)17-9-12-3-2-6-23-12/h2-7,14,17,19H,8-9H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMVFRNAOMHYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)